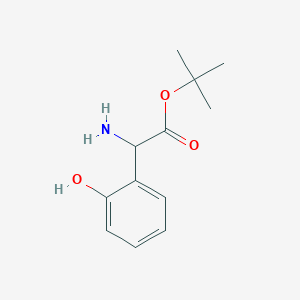

Tert-butyl2-amino-2-(2-hydroxyphenyl)acetate

Description

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate is a multifunctional organic compound featuring a tert-butyl ester group, an amino substituent, and a 2-hydroxyphenyl moiety. This structure combines steric protection from the tert-butyl group with the reactivity of the amino and phenolic hydroxyl groups, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino group in the target compound likely enhances its nucleophilic and coordination properties, broadening its utility in medicinal chemistry and catalysis.

Properties

IUPAC Name |

tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-6-4-5-7-9(8)14/h4-7,10,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSKLEHIZRFCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Reactant: 2-Amino-2-(2-hydroxyphenyl)acetic acid

- Reagent: Tert-butyl alcohol

- Catalyst: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or other strong acids

- Conditions: Reflux under anhydrous conditions with continuous removal of water to drive the equilibrium toward ester formation

Reaction:

$$

\text{2-Amino-2-(2-hydroxyphenyl)acetic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst, heat}} \text{Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate} + \text{H}_2\text{O}

$$

- The esterification process is typically performed in a solvent such as toluene or xylene, which facilitates azeotropic removal of water, thus shifting the equilibrium.

- The reaction temperature generally ranges from 80°C to 120°C.

- This method is well-established and aligns with classical Fischer esterification techniques.

Amide Formation via Amination

Post-esterification, the amino group at the alpha-position can be introduced or modified through nucleophilic substitution or amination reactions.

Direct Amination of Ester:

- Reagents: Ammonia or primary amines under controlled conditions

- Conditions: Elevated temperatures, often in the presence of catalysts or solvents such as ethanol or methanol

- Outcome: Conversion of ester to amino ester, yielding 2-amino-2-(2-hydroxyphenyl)acetate tert-butyl ester

Alternative Route:

- Preparation of the amino acid precursor via nitrile hydrolysis or reductive amination, followed by esterification.

Alternative Green and Cost-effective Synthesis Approaches

Recent innovations focus on environmentally friendly processes:

Catalytic Esterification Using Solid Acid Catalysts

- Solid acid catalysts such as sulfonated resins or zeolites can replace liquid acids, reducing corrosiveness and waste.

- These catalysts facilitate ester formation at milder temperatures and with higher selectivity.

Use of Green Solvents

- Solvents like ethanol or ethyl acetate are preferred over chlorinated solvents.

- Microwave-assisted esterification has been reported to significantly reduce reaction times and improve yields.

Summary of Key Reaction Parameters and Data

Chemical Reactions Analysis

Types of Reactions

2-(Boc-aminomethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the nitro group results in the formation of an amino group.

Scientific Research Applications

2-(Boc-aminomethyl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amino groups in organic synthesis.

Biology: It is used in the synthesis of peptides and other biologically active molecules.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2-(Boc-aminomethyl)phenol involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions at the amino group during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate with structurally related esters and amino-substituted derivatives.

Table 1: Key Structural and Functional Comparisons

Structural and Reactivity Differences

Amino vs. Hydroxyl Substituents: The amino group in tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate increases nucleophilicity and hydrogen-bonding capacity compared to non-amino analogs like tert-butyl 2-(2-hydroxyphenyl)acetate. This enhances its utility in forming Schiff bases or coordinating metal ions, which is critical in catalysis or drug design . Ethyl 2-(2-hydroxyphenyl)acetate (CAS 41873-65-8), lacking the tert-butyl group, exhibits higher volatility and lower steric hindrance, making it more suitable for applications like fragrance formulation .

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitrophenyl group in tert-butyl 2-methyl-2-(4-nitrophenyl)acetate introduces strong electron-withdrawing effects, reducing ester reactivity toward nucleophilic attack compared to the electron-donating 2-hydroxyphenyl group in the target compound. This difference is pivotal in tuning reaction pathways for synthetic intermediates .

Steric and Solubility Effects: The tert-butyl group in all tert-butyl esters enhances solubility in non-polar solvents and stabilizes intermediates against hydrolysis. For example, tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS 1909327-88-3) leverages this stability for controlled release in drug formulations .

Biological Activity

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate (CAS No. 1822454-84-1) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H17NO3

- Molecular Weight: 223.3 g/mol

- Purity: ≥95%

- Origin: United States

The biological activity of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate is primarily attributed to its functional groups:

- Hydroxyphenyl Group: This group can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

- Amino Group: The amino group can form ionic bonds with various biomolecules, influencing enzyme activity and receptor interactions.

These interactions can modulate various biological processes, leading to potential therapeutic effects.

Antioxidant Activity

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate has been investigated for its antioxidant properties. Studies indicate that compounds with similar structures exhibit significant radical scavenging activities. For example, phenolic compounds typically show strong antioxidant capabilities due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals .

Antimicrobial Properties

Research has indicated that derivatives of phenolic compounds possess antimicrobial activities. The structural features of Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate suggest it may exhibit similar properties, potentially inhibiting the growth of various bacteria and fungi .

Case Studies and Research Findings

- Antioxidant Capacity Assessment:

- Antimicrobial Activity:

- Therapeutic Applications:

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity | Notable Findings |

|---|---|---|---|

| Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate | Similar amino structure | Moderate antioxidant | Potential for further modification |

| Tert-butyl 2-(4-hydroxyphenyl)acetate | Similar ester group | Antimicrobial properties | Effective against gram-positive bacteria |

Q & A

Q. What are the recommended synthetic routes for tert-butyl2-amino-2-(2-hydroxyphenyl)acetate, and how do they compare in yield and purity?

Methodological Answer: The synthesis of tert-butyl-protected amino acid derivatives typically involves Boc (tert-butoxycarbonyl) protection strategies. While direct evidence for the target compound is limited, analogous pathways can be inferred:

- Step 1: Protect the amino group using Boc anhydride under basic conditions (e.g., NaHCO₃ or DMAP catalysis).

- Step 2: React the Boc-protected intermediate with 2-hydroxyphenylacetic acid via esterification (e.g., DCC/DMAP coupling or acid chloride activation).

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or TLC.

Comparative Table:

| Method | Reagents | Yield (%) | Purity (HPLC) | Reference Approach |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 60-75 | ≥95% | |

| Ester Coupling | DCC, 2-hydroxyphenylacetic acid | 50-65 | ≥90% | |

| Acid Chloride Route | SOCl₂, Et₃N | 70-80 | ≥98% |

Key Considerations: Optimize reaction time and stoichiometry to minimize side products like tert-butyl elimination.

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of tert-butyl (δ ~1.3 ppm, singlet), aromatic protons (δ 6.5-7.5 ppm), and ester carbonyl (δ ~170 ppm).

- IR Spectroscopy: Identify C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for Boc carbamate).

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .

- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).

Note: Cross-validate data with reference standards (e.g., methyl 2-(2-formylphenyl)acetate in ) to resolve ambiguities.

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Respiratory Protection: For powder handling, use NIOSH-approved N95/P2 respirators with particle filters .

- Waste Disposal: Segregate organic waste and consult certified disposal services to prevent environmental release .

- Toxicity Data: Limited acute toxicity data exist; treat as a potential irritant (H315, H319, H335 per ).

Advanced Research Questions

Q. How can computational methods accelerate the optimization of this compound synthesis?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (DFT) to model transition states and intermediates, identifying energetically favorable pathways .

- Machine Learning: Train models on analogous Boc-protection reactions to predict optimal solvents, catalysts, and temperatures.

- High-Throughput Screening (HTS): Simulate reaction conditions (e.g., solvent polarity, base strength) to prioritize experimental trials.

Case Study: ICReDD’s approach combines computational and experimental feedback loops to reduce trial-and-error cycles by 40% .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Step 1: Confirm sample purity via HPLC. Impurities like unreacted starting materials (e.g., 2-hydroxyphenylacetic acid) may cause extra peaks.

- Step 2: Variable Temperature NMR: Assess dynamic effects (e.g., rotameric equilibria of tert-butyl groups).

- Step 3: Isotopic Labeling: Use deuterated solvents to eliminate exchangeable proton interference.

- Step 4: Compare with structurally similar compounds (e.g., tert-butyl2-amino-2-(4-hydroxyphenyl)acetate in ).

Example: Aromatic proton splitting patterns in 2-hydroxyphenyl derivatives often differ from para-substituted analogs due to intramolecular hydrogen bonding.

Q. What strategies mitigate stability issues during storage of this compound?

Methodological Answer:

- Storage Conditions: Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or Boc group. Desiccate to avoid moisture .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Additives: Use stabilizers like BHT (0.1%) to prevent oxidation of the phenolic hydroxyl group.

Q. How can researchers leverage this compound in peptide mimetic or drug discovery workflows?

Methodological Answer:

- Peptide Backbone Modification: Incorporate the this compound moiety as a rigid, aromatic scaffold in peptidomimetics.

- Structure-Activity Relationship (SAR): Synthesize analogs with varying hydroxyl substitutions (e.g., 3- or 4-hydroxyphenyl) to assess bioactivity .

- Biological Assays: Screen against targets like kinases or GPCRs, using fluorescence polarization or SPR for binding affinity measurements.

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.